methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a complex organic compound known for its diverse chemical and biological properties. This compound falls under the category of naphthyridine derivatives and features a methyl ester functional group. It's synthesized for research in pharmaceutical chemistry and has shown potential in various biological applications due to its structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The key starting materials include substituted naphthyridines and benzoates. Common synthetic routes involve the formation of the naphthyridine core followed by esterification and amidation reactions. Reaction conditions usually require the presence of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would involve scalable reaction setups, often utilizing continuous flow reactors to maintain consistent reaction conditions. Solvent selection and purification methods such as recrystallization or chromatography are critical to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at specific positions on the naphthyridine ring, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the ketone group, potentially forming alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen under pressure.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Friedel-Crafts reagents like aluminum chloride.
Major Products: Products from these reactions include hydroxylated naphthyridine derivatives, reduced alcohol forms, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Analogues: Researchers use this compound as a precursor for synthesizing structurally similar analogues for structure-activity relationship (SAR) studies.
Biology:
Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it valuable in the study of enzyme kinetics and mechanisms.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored for developing new antibiotics.
Medicine:
Pharmaceutical Research: Its derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Exploration as a building block in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate involves interaction with various molecular targets, including enzymes and receptors. It can bind to active sites, altering enzyme activity or receptor signaling pathways. The compound's structural features allow it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating its biological activity.
Comparison with Similar Compounds
4-(2-aminoethyl)naphthyridine
Methyl 4-(2-aminoacetamido)benzoate
8-methyl-3,4-dihydrobenzo[b][1,6]naphthyridine derivatives
This comprehensive article should give you a thorough understanding of methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate, from its synthesis and reactions to its applications and unique properties. Anything else you'd like to dive into?
Properties
IUPAC Name |
methyl 4-[[2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14-3-8-19-17(11-14)22(28)18-12-26(10-9-20(18)25-19)13-21(27)24-16-6-4-15(5-7-16)23(29)30-2/h3-8,11H,9-10,12-13H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWOBDMUDJEULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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